molecular formula C14H16N2O5 B2389016 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid CAS No. 1796890-05-5

2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Cat. No.: B2389016
CAS No.: 1796890-05-5
M. Wt: 292.291
InChI Key: HXFUGYUMULRUNX-UHFFFAOYSA-N
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Description

2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid typically involves multiple steps One common method starts with the reaction of 4-methoxyphenethylamine with maleic anhydride to form an intermediate This intermediate is then cyclized to form the imidazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The goal is to maximize yield and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the imidazolidinone ring to an imidazolidine ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce imidazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases such as cancer and neurological disorders due to its ability to modulate specific molecular targets.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.

Mechanism of Action

The mechanism of action of 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid apart is its imidazolidinone ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where specific molecular interactions are required.

Properties

IUPAC Name

2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-21-10-4-2-9(3-5-10)6-7-16-13(19)11(8-12(17)18)15-14(16)20/h2-5,11H,6-8H2,1H3,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFUGYUMULRUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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